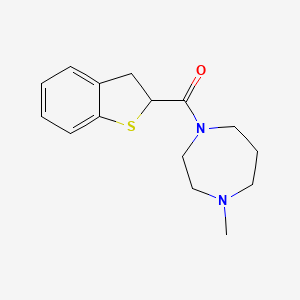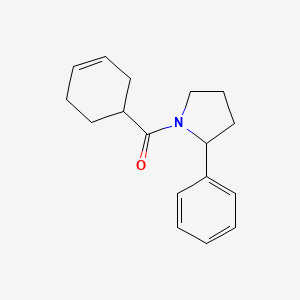![molecular formula C17H20N2O2 B7492479 [2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7492479.png)
[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone, commonly known as MPMP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic drugs that are structurally similar to the natural stimulant cathinone found in the khat plant. MPMP has been found to exhibit stimulant properties and has been used as a research chemical in the scientific community.
Mechanism of Action
The exact mechanism of action of MPMP is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant effects observed.
Biochemical and Physiological Effects:
MPMP has been found to exhibit stimulant effects in animal studies. It has been shown to increase locomotor activity, induce hyperthermia, and produce stereotypic behaviors. MPMP has also been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in reward, motivation, and mood regulation.
Advantages and Limitations for Lab Experiments
The use of MPMP in lab experiments has several advantages. It is a synthetic compound that can be easily synthesized in a laboratory setting. It exhibits stimulant properties and can be used as a substitute for other stimulant drugs in animal studies. However, the use of MPMP in lab experiments also has limitations. Its exact mechanism of action is not fully understood, and its long-term effects on the brain and behavior are not well studied.
Future Directions
There are several future directions for the study of MPMP. Further research is needed to understand its exact mechanism of action and the long-term effects of its use. MPMP can also be used as a tool to study the effects of cathinones on the brain and behavior. Additionally, the development of new cathinone derivatives based on the structure of MPMP may lead to the discovery of new drugs with therapeutic potential.
Synthesis Methods
The synthesis of MPMP involves the condensation of 4-methoxyphenylacetonitrile and 2-pyrrolidinone in the presence of a reducing agent. The resulting product is then further reacted with methyl iodide to yield MPMP. The synthesis method has been reported in the literature and can be carried out in a laboratory setting with appropriate precautions.
Scientific Research Applications
MPMP has been used as a research chemical in the scientific community to study its pharmacological properties. It has been found to exhibit stimulant properties and has been used as a substitute for other stimulant drugs such as amphetamines and cocaine in animal studies. MPMP has also been used to study the effects of cathinones on the central nervous system and to investigate the mechanisms of action of these drugs.
properties
IUPAC Name |
[2-(4-methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-18-11-3-6-16(18)17(20)19-12-4-5-15(19)13-7-9-14(21-2)10-8-13/h3,6-11,15H,4-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYMNUFPBPHUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCCC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492456.png)
![[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492458.png)
![[3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492465.png)


